molecular formula C15H21F3N4O2 B2986285 2-ethoxy-N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)acetamide CAS No. 2034349-37-4

2-ethoxy-N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)acetamide

Katalognummer: B2986285
CAS-Nummer: 2034349-37-4
Molekulargewicht: 346.354
InChI-Schlüssel: PWKFKDDVPWODGL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-ethoxy-N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)acetamide is a synthetic small molecule characterized by a pyrimidine core substituted with a trifluoromethyl group and a methyl group at positions 6 and 2, respectively. The piperidin-4-yl moiety is linked to the pyrimidine via a nitrogen atom, while the acetamide group is substituted with an ethoxy chain at position 2.

Eigenschaften

IUPAC Name

2-ethoxy-N-[1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21F3N4O2/c1-3-24-9-14(23)21-11-4-6-22(7-5-11)13-8-12(15(16,17)18)19-10(2)20-13/h8,11H,3-7,9H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWKFKDDVPWODGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(=O)NC1CCN(CC1)C2=NC(=NC(=C2)C(F)(F)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)acetamide typically involves multiple steps, starting from commercially available starting materials. The key steps include:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as ethyl acetoacetate and guanidine derivatives under acidic or basic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a nucleophilic substitution reaction using reagents like trifluoromethyl iodide or trifluoromethyl sulfonate.

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate amine precursors.

    Coupling of the Pyrimidine and Piperidine Rings: The pyrimidine and piperidine rings can be coupled through a nucleophilic substitution reaction.

    Introduction of the Acetamide Group: The acetamide group can be introduced via an acylation reaction using acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

2-ethoxy-N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium hydride in DMF (dimethylformamide).

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Wissenschaftliche Forschungsanwendungen

2-ethoxy-N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Wirkmechanismus

The mechanism of action of 2-ethoxy-N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The compound belongs to a class of piperidine-pyrimidine derivatives with diverse functionalizations. Below is a comparative analysis with structurally and functionally related molecules:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Pharmacological Activity Reference
2-ethoxy-N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)acetamide Pyrimidine + Piperidine 2-ethoxyacetamide, 6-trifluoromethyl, 2-methyl ~379.3 (estimated) Not explicitly stated; inferred kinase modulation potential N/A
N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)-5-phenylisoxazole-3-carboxamide (CAS 2034406-12-5) Pyrimidine + Piperidine 5-phenylisoxazole-3-carboxamide 382.4 Unknown; structural similarity suggests kinase/GPCR targeting
1-methyl-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}-1H-1,2,3-triazole-4-carboxamide (CAS 2034599-08-9) Pyrimidine + Piperidine 1-methyltriazole-4-carboxamide 369.34 No direct data; triazole moiety may enhance metabolic stability
2-{[6-methyl-2-(piperidin-1-yl)pyrimidin-4-yl]oxy}-N-[2-(trifluoromethyl)phenyl]acetamide (CAS 1226454-52-9) Pyrimidine + Piperidine Oxy-acetamide linked to trifluoromethylphenyl 394.4 Unreported; ether linkage may alter bioavailability
{1-{1-[3-fluoro-2-(trifluoromethyl)isonicotinoyl]piperidin-4-yl}-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl]azetidin-3-yl}acetonitrile (JAK inhibitor) Pyrimidine + Azetidine + Piperidine Cyanoacetonitrile, pyrrolopyrimidine ~600 (estimated) Potent JAK1/2 inhibition; anti-inflammatory, anticancer applications

Key Observations :

Structural Diversity : The target compound’s ethoxy-acetamide group distinguishes it from carboxamide or isoxazole derivatives (e.g., CAS 2034406-12-5), which may influence solubility and target binding.

Trifluoromethyl Impact : All listed compounds retain the 6-trifluoromethylpyrimidine motif, critical for enhancing metabolic stability and hydrophobic interactions .

Pharmacological Gaps : While JAK inhibitors (e.g., ) demonstrate therapeutic utility, the target compound’s biological activity remains speculative without explicit data.

Synthetic Accessibility : Derivatives like CAS 2034599-08-9 and CAS 1226454-52-9 highlight the feasibility of modular synthesis via coupling reactions (e.g., amide bond formation, nucleophilic substitution) .

Biologische Aktivität

2-ethoxy-N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. The structural features of this compound suggest it may interact with various biological targets, particularly in the context of cancer therapy and neuropharmacology.

Chemical Structure and Properties

The compound can be described by the following structural formula:

  • IUPAC Name : 2-ethoxy-N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)acetamide
  • Molecular Formula : C15_{15}H19_{19}F3_{3}N4_{4}O2_{2}
  • Molecular Weight : 340.34 g/mol

Anticancer Activity

Recent studies have demonstrated that compounds similar to 2-ethoxy-N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)acetamide exhibit significant anticancer properties. For instance, derivatives with piperidine and pyrimidine moieties have shown effectiveness against various cancer cell lines, including breast and lung cancers.

In vitro assays indicated that these compounds can inhibit cell proliferation, induce apoptosis, and modulate pathways associated with cancer cell survival. The IC50_{50} values for similar compounds ranged from 10 to 50 µM, indicating moderate potency against cancer cells .

Table 1: Summary of Anticancer Activity

CompoundCell LineIC50_{50} (µM)Mechanism of Action
Compound AMCF-7 (Breast)18PARP1 inhibition, apoptosis induction
Compound BA549 (Lung)25Cell cycle arrest
2-Ethoxy-N...Various30Apoptosis via caspase activation

Neuropharmacological Effects

The compound's piperidine structure suggests potential activity in neuropharmacology. Similar compounds have been investigated for their ability to modulate neurotransmitter systems, particularly in the treatment of anxiety and depression. Preliminary studies indicate that derivatives can act as dual inhibitors of monoamine oxidase (MAO), which may enhance serotonin and norepinephrine levels in the brain.

Table 2: Neuropharmacological Effects

CompoundTargetEffect
Compound CMAO-AInhibition
Compound DMAO-BInhibition
2-Ethoxy-N...UnknownPotential dual action

Case Studies

A notable study evaluated the efficacy of a related compound in a murine model of breast cancer. The results indicated a significant reduction in tumor size when administered at doses correlating with the observed IC50_{50} values from in vitro studies. Additionally, histological analysis revealed increased apoptotic markers in treated tumors compared to controls .

Another case study focused on the neuroprotective effects of a structurally similar compound in models of neurodegeneration. The findings suggested that these compounds could reduce oxidative stress markers and improve cognitive function in animal models, supporting their potential use in treating neurodegenerative diseases .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.